molecular formula C20H24N2O2 B5144971 1-(4-phenoxybutanoyl)-4-phenylpiperazine

1-(4-phenoxybutanoyl)-4-phenylpiperazine

Cat. No. B5144971
M. Wt: 324.4 g/mol
InChI Key: CSIOXUQIAQPNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenoxybutanoyl)-4-phenylpiperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PBPE and is a piperazine derivative that has been synthesized through a specific method. The compound has been found to have a unique mechanism of action and has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

PBPE has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. PBPE has been found to have a high affinity for serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.

Mechanism of Action

PBPE has a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmission. It has been found to act as a partial agonist at serotonin receptors and a full agonist at dopamine receptors. This dual action is thought to contribute to its antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects
PBPE has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improved mood and reduced anxiety. PBPE has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and is implicated in the pathophysiology of depression and anxiety.

Advantages and Limitations for Lab Experiments

PBPE has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors and its unique mechanism of action. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on PBPE. One area of interest is the potential use of PBPE in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new analogs of PBPE that may have improved therapeutic properties. Additionally, further research is needed to determine the safety and efficacy of PBPE in humans and to identify any potential side effects or drug interactions.
Conclusion
In conclusion, PBPE is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a unique mechanism of action and has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to learn about PBPE, it holds promise as a potential treatment for a range of psychiatric and neurodegenerative disorders.

Synthesis Methods

PBPE can be synthesized through a specific method that involves the reaction of 4-phenylpiperazine with 4-phenoxybutyryl chloride in the presence of a base. The reaction results in the formation of PBPE, which can be purified through various methods, including recrystallization and column chromatography.

properties

IUPAC Name

4-phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(12-7-17-24-19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIOXUQIAQPNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one

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